molecular formula C22H19N3O3 B183040 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide CAS No. 6006-63-9

4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B183040
CAS RN: 6006-63-9
M. Wt: 373.4 g/mol
InChI Key: HFYCJQYBWHSVGR-UHFFFAOYSA-N
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Description

4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide, also known as PBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBB belongs to the class of benzoxazole derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. In

Mechanism Of Action

The mechanism of action of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is not fully understood, but it is believed to involve the inhibition of protein aggregation and the stabilization of protein structure. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to bind to amyloid fibrils and prevent their formation, which may help to prevent the progression of neurodegenerative diseases.

Biochemical And Physiological Effects

4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to have minimal toxicity in vitro and in vivo, making it a safe and reliable tool for scientific research. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to selectively bind to amyloid fibrils and has been used to detect and monitor the progression of neurodegenerative diseases in animal models. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has also been shown to have potential applications in drug discovery, as it can be used to screen for compounds that inhibit protein aggregation.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is its high selectivity for amyloid fibrils, which makes it a powerful tool for detecting and monitoring the progression of neurodegenerative diseases. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is also relatively easy to synthesize and has minimal toxicity in vitro and in vivo, making it a safe and reliable tool for scientific research. However, one of the limitations of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is its limited solubility in aqueous solutions, which may limit its applications in certain experiments.

Future Directions

There are several future directions for research on 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide. One area of research is the development of more efficient synthesis methods for 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide, which could lead to increased yields and purity. Another area of research is the optimization of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide's properties for specific applications, such as drug discovery or imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide and its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves a multi-step process that starts with the reaction of 2-aminopyridine and 5-chloro-2-nitrobenzoic acid to form 2-(pyridin-3-yl)-1,3-benzoxazole-5-carboxylic acid. This intermediate is then treated with propylamine and 4-nitrophenyl chloroformate to produce the final product, 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide. The synthesis of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been optimized to achieve high yields and purity, making it suitable for various scientific applications.

Scientific Research Applications

4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide as a fluorescent probe for imaging biological systems. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This property of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide makes it a powerful tool for detecting and monitoring the progression of these diseases.

properties

CAS RN

6006-63-9

Product Name

4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

4-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C22H19N3O3/c1-2-12-27-18-8-5-15(6-9-18)21(26)24-17-7-10-20-19(13-17)25-22(28-20)16-4-3-11-23-14-16/h3-11,13-14H,2,12H2,1H3,(H,24,26)

InChI Key

HFYCJQYBWHSVGR-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Origin of Product

United States

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